3-Cyanomethoxyphenyl iodide

Description

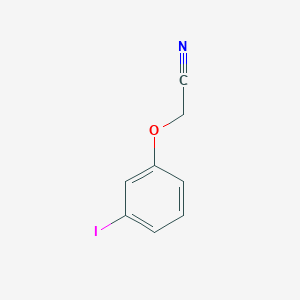

3-Cyanomethoxyphenyl iodide is an aromatic iodide derivative featuring a cyano (-CN) and methoxy (-OCH3) substituent on a phenyl ring. The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups may confer unique reactivity, enabling participation in cross-coupling reactions or serving as a precursor for functionalized polymers .

Properties

Molecular Formula |

C8H6INO |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

2-(3-iodophenoxy)acetonitrile |

InChI |

InChI=1S/C8H6INO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |

InChI Key |

PIJHNWPRAQLODW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCC#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom in 3-cyanomethoxyphenyl iodide can act as a leaving group in NAS reactions. Electron-withdrawing substituents (e.g., –CN, –OCH₃) activate the aromatic ring toward nucleophilic attack. For example:

-

Ammonolysis : Reaction with ammonia or amines could yield 3-cyanomethoxyaniline derivatives.

-

Alkoxy Substitution : Treatment with alkoxide ions (RO⁻) may replace iodine with alkoxy groups.

Proposed Mechanism :

-

Deprotonation of the nucleophile (e.g., NH₃, RO⁻).

-

Attack at the para or meta position relative to the cyanomethoxy group (directed by substituent effects).

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine substituent enables participation in palladium- or copper-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) could yield biaryl derivatives:

Conditions : Dioxane/water, 80–100°C, 12–24 hours .

Heck Reaction

Alkenes could couple with the iodinated aryl group via Pd-mediated pathways to form styrene derivatives .

Radical-Mediated Reactions

Hypervalent iodine(III) reagents (e.g., PhI(OCOCF₃)₂) are known to initiate radical cascades. This compound may participate in:

C–H Functionalization

-

Mechanism :

Example :

Cyano Group Reactivity

The cyanomethoxy group (–OCH₂CN) can undergo:

-

Hydrolysis : Acidic or basic conditions convert the cyano group to a carboxylic acid (–OCH₂COOH) or amide (–OCH₂CONH₂).

-

Cyclization : Reaction with aldehydes or ketones may form heterocycles (e.g., pyridines) .

Example Reaction with Aldehydes :

Comparative Reactivity of Analogous Compounds

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 3-Iodophenol | Electrophilic substitution at ortho/para | –OH vs. –OCH₂CN alters electronic effects |

| 4-Cyanophenyl iodide | Enhanced NAS due to stronger EW effect | Substitution pattern affects regioselectivity |

| Acylsulfenyl iodides | Alkene addition via S–I bond cleavage | Thioester vs. aryl iodide reactivity |

Comparison with Similar Compounds

Structural Analogs

3-Cyanophenyl Isocyanate

- Structure: Features a cyano group at the meta position of the phenyl ring but lacks the methoxy and iodide substituents.

- Reactivity: The cyano group enhances electrophilicity, making it useful in forming urea or carbamate derivatives. Unlike 3-cyanomethoxyphenyl iodide, the isocyanate group (-NCO) offers nucleophilic reactivity for polymer or pharmaceutical intermediates .

Dimethylsulphonium Iodide

- Structure : A quaternary ammonium iodide with methyl groups attached to a sulphur atom.

- Applications: Exhibits antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL) due to its ionic nature and iodide counterion. This contrasts with this compound, which may leverage aryl iodide bonds for oxidative coupling or catalysis .

Bismuth Iodide (BiI3)

- Structure: Inorganic iodide with a hexagonal crystal lattice.

- Applications: Used in gamma-ray detection and semiconductors. Unlike organic iodides, inorganic iodides like BiI3 exhibit high thermal stability and electrical conductivity, highlighting differences in material science applications .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Aryl iodides generally exhibit lower melting points compared to inorganic iodides (e.g., BiI3).

- The cyano group in this compound may enhance solubility in dipolar aprotic solvents, similar to 3-cyanophenyl isocyanate .

Insights :

- Methyl iodide’s role as an alkylating agent contrasts with aryl iodides, which are more stable and suited for catalytic cycles.

Q & A

Q. How to synthesize fragmented literature data into a coherent mechanistic hypothesis?

- Methodological Answer : Use systematic literature reviews (PRISMA guidelines) to map conflicting results. Apply cheminformatics tools (SciFinder, Reaxys) to identify analogous reactions. Build a kinetic model (COPASI software) integrating disparate data points. Validate with stopped-flow UV-Vis experiments to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.